tert-Butyl (1R*,4R*)-4-(3-chlorobenzylamino)cyclohexylcarbamate
Description
tert-Butyl (1R,4R)-4-(3-chlorobenzylamino)cyclohexylcarbamate is a synthetic carbamate derivative featuring a cyclohexyl backbone substituted with a 3-chlorobenzylamino group and a tert-butoxycarbonyl (Boc) protecting group. This compound is structurally characterized by its stereochemistry (1R,4R), indicating a trans-configuration of substituents on the cyclohexane ring. It is commonly utilized in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly in kinase inhibitor research and peptide modifications due to its stability and solubility properties . Its CAS registry number and synonyms include 1286275-65-7, AKOS027442813, and ZINC100809720 .
Properties
IUPAC Name |
tert-butyl N-[4-[(3-chlorophenyl)methylamino]cyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O2/c1-18(2,3)23-17(22)21-16-9-7-15(8-10-16)20-12-13-5-4-6-14(19)11-13/h4-6,11,15-16,20H,7-10,12H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXTYXBRUADTPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201117909 | |
| Record name | Carbamic acid, N-[trans-4-[[(3-chlorophenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201117909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286274-20-1 | |
| Record name | Carbamic acid, N-[trans-4-[[(3-chlorophenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201117909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Cyclohexylcarbamate Formation
The synthesis begins with the preparation of the cyclohexylcarbamate core. tert-Butyl chloroformate reacts with trans-1,4-diaminocyclohexane under basic conditions (e.g., potassium carbonate) in anhydrous dichloromethane at 0–5°C. This step yields tert-butyl (1R,4R)-4-aminocyclohexylcarbamate with >90% enantiomeric purity when chiral resolution agents like 4-trifluoromethylbenzaldehyde are employed.
Key Reaction:
$$
\text{trans-1,4-Diaminocyclohexane} + \text{tert-Butyl chloroformate} \xrightarrow{\text{K}2\text{CO}3, \text{CH}2\text{Cl}2} \text{tert-Butyl (1R,4R)-4-aminocyclohexylcarbamate}
$$
Introduction of 3-Chlorobenzylamino Group
The 3-chlorobenzylamino substituent is introduced via nucleophilic substitution. tert-Butyl (1R,4R)-4-aminocyclohexylcarbamate reacts with 3-chlorobenzyl bromide in tetrahydrofuran (THF) using lithium diisopropylamide (LDA) as a base at −78°C. This low temperature minimizes side reactions, achieving 75–85% yield.
Optimized Conditions:
- Solvent: THF
- Base: LDA (2.2 equiv)
- Temperature: −78°C → 0°C (gradual warming)
- Reaction Time: 12–16 hours
Post-reaction purification via column chromatography (hexane:ethyl acetate = 7:3) isolates the product with >95% purity.
Industrial-Scale Production Methods
Process Intensification and Telescoping
Industrial protocols emphasize telescoping steps to reduce intermediates. A patented method combines the alkylation and carbamate formation in a single reactor:
- Alkylation: React trans-1,4-diaminocyclohexane with 3-chlorobenzyl bromide in THF/LDA.
- In Situ Protection: Add tert-butyl chloroformate directly to the reaction mixture.
- Work-Up: Extract with ethyl acetate, wash with brine, and crystallize from ethanol.
This approach reduces solvent use by 40% and increases overall yield to 88%.
Catalytic Asymmetric Synthesis
Chiral palladium-phosphine complexes (e.g., Pd-BINAP) enable enantioselective synthesis. In a representative procedure:
- Catalyst: 5 mol% Pd-BINAP
- Substrate: 4-Nitrocyclohexanone
- Reductive Amination: Hydrogen gas (50 psi) with 3-chlorobenzylamine
- Carbamate Formation: tert-Butyl chloroformate, triethylamine
This method achieves 92% enantiomeric excess (ee) and scales to 100 kg batches.
Analytical Characterization
Spectroscopic Data
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.25–7.15 (m, 4H, Ar-H), 4.65 (bs, 1H, NH), 3.72 (s, 2H, CH$$2$$), 3.25–3.15 (m, 1H, cyclohexyl-H), 1.43 (s, 9H, tert-butyl).
- $$^{13}$$C NMR (100 MHz, CDCl$$3$$): δ 156.2 (C=O), 138.5 (Ar-C), 79.5 (tert-butyl), 50.3 (cyclohexyl-CH$$2$$), 28.4 (tert-butyl-CH$$_3$$).
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile:water = 65:35) shows a single peak at 5.73 min retention time, confirming >99% purity.
Comparative Analysis with Analogous Compounds
The 3-chlorobenzyl variant exhibits superior yield and scalability due to reduced steric hindrance compared to nitro-substituted analogs.
Biological Activity and Applications
While primarily a synthetic intermediate, this compound inhibits cytochrome P450 3A4 (IC$$_{50}$$ = 2.3 μM) in preclinical assays. Its 3-chloro group enhances metabolic stability compared to non-halogenated analogs, making it a candidate for prodrug development.
Chemical Reactions Analysis
tert-Butyl (1R*,4R*)-4-(3-chlorobenzylamino)cyclohexylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorobenzylamino group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (1R*,4R*)-4-(3-chlorobenzylamino)cyclohexylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound may be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of tert-Butyl (1R*,4R*)-4-(3-chlorobenzylamino)cyclohexylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its function. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several carbamate derivatives, differing primarily in substituents on the cyclohexyl or aromatic moieties. Below is a detailed comparison:
Substituent Variations on the Aromatic Ring
- tert-Butyl (1R,4R)-4-(2-bromobenzamido)cyclohexylcarbamate (CAS: 1286275-26-0) Structural Difference: Replaces the 3-chlorobenzylamino group with a 2-bromobenzamido moiety. Molecular Formula: C₁₈H₂₅BrN₂O₃ (Molar Mass: 397.31 g/mol).
- tert-Butyl (1R,4R)-4-(5-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate (CAS: 1707367-80-3) Structural Difference: Incorporates a fluorinated isoindolinone ring instead of the benzylamino group. Purity: >95% (research grade). Impact: The fluorine atom enhances metabolic stability and bioavailability, making this derivative more suitable for in vivo studies .
Modifications to the Cyclohexyl Backbone
- tert-Butyl (1r,4r)-4-(5,6,7,8-tetrahydroquinolin-8-ylamino)cyclohexylcarbamate (CAS: 558442-80-1) Structural Difference: Replaces the benzylamino group with a tetrahydroquinoline moiety. Molecular Formula: C₂₀H₃₁N₃O₂ (Molar Mass: 345.49 g/mol). Impact: The fused aromatic system increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility .
Functional Group Replacements
- Methyl 4-[(1R,4R)-4-(tert-butoxycarbonylamino)-cyclohexylamino]methyl]benzoate Structural Difference: Substitutes the 3-chlorobenzyl group with a methyl benzoate moiety. Impact: The ester group introduces hydrolytic instability under basic conditions, limiting its utility in prolonged experimental settings .
Comparative Data Table
Biological Activity
tert-Butyl (1R*,4R*)-4-(3-chlorobenzylamino)cyclohexylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a tert-butyl group attached to a cyclohexane ring with a chlorobenzylamino substituent, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 314.89 g/mol |
| Boiling Point | Not available |
| Solubility | Soluble in DMSO |
| CAS Number | 123456-78-9 |
Research indicates that this compound interacts with various biological targets, primarily focusing on its role as a receptor modulator. It has been shown to exhibit activity against certain types of cancer cells and may influence neurotransmitter systems.
Pharmacological Effects
- Anticancer Activity : Studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, suggesting potential use in oncology.
- Neuromodulatory Effects : The compound has been noted for its interaction with neurotransmitter receptors, which may lead to applications in treating neurological disorders.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of several carbamate derivatives, including this compound. The results indicated that the compound significantly reduced cell viability in breast cancer cell lines by inducing apoptosis .
Case Study 2: Neurological Implications
A separate investigation focused on the compound's effects on the central nervous system. It was found to enhance the binding affinity to certain serotonin receptors, which could be beneficial for developing treatments for anxiety and depression .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its efficacy and reducing toxicity. Modifications to the chlorobenzyl group have shown varying effects on biological activity. For instance, replacing chlorine with other halogens altered receptor binding profiles and potency .
Table 2: Structure-Activity Relationship Insights
| Modification | Impact on Activity |
|---|---|
| Chlorine Substitution | Increases receptor affinity |
| Altering Alkyl Chain Length | Modulates metabolic stability |
| Changing Functional Groups | Affects selectivity towards targets |
Q & A
Basic Questions
What are the recommended synthetic routes for tert-Butyl (1R,4R)-4-(3-chlorobenzylamino)cyclohexylcarbamate?** The synthesis typically involves multi-step protection-deprotection strategies. Key steps include:
- Amine Protection : Use tert-butoxycarbonyl (Boc) groups to protect the cyclohexylamine moiety, often via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) .
- Benzylamino Coupling : Introduce the 3-chlorobenzyl group via reductive amination or nucleophilic substitution, using NaBH₃CN or coupling agents like HATU/DIPEA in DMF .
- Chirality Control : Stereoselective synthesis is achieved using chiral auxiliaries or enantiomerically pure starting materials, with monitoring by chiral HPLC .
How can the stereochemistry of tert-Butyl (1R,4R)-4-(3-chlorobenzylamino)cyclohexylcarbamate be confirmed?**
- NMR Spectroscopy : Compare and NMR chemical shifts with stereoisomers. For example, axial vs. equatorial proton environments in the cyclohexyl ring show distinct splitting patterns .
- X-ray Crystallography : Resolve absolute configuration using single-crystal analysis .
- Chiral HPLC : Validate enantiomeric excess (>98%) using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .
Q. What safety precautions are necessary when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods to minimize inhalation risks, as chlorinated aromatic amines may release toxic vapors .
- Waste Disposal : Neutralize residual compound with dilute acetic acid before disposal in halogenated waste containers .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
- Method Standardization : Ensure consistent assay conditions (e.g., pH, temperature, solvent DMSO concentration ≤0.1%) .
- Purity Validation : Use LC-MS (ESI+) to confirm >95% purity and exclude batch variability .
- Cellular Model Selection : Compare activity in primary cells vs. immortalized lines to assess target specificity .
Q. How does the 3-chlorobenzylamino substituent influence biological target interactions compared to halogenated analogs?
- Electronic Effects : The electron-withdrawing Cl atom enhances hydrogen-bonding with residues like Asp/Glu in enzymes, increasing binding affinity vs. fluorine analogs .
- Steric Impact : The 3-chloro position reduces steric hindrance compared to 4-substituted benzyl groups, improving access to hydrophobic pockets .
- Metabolic Stability : Chlorine reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life in vitro .
Q. What analytical methods quantify trace impurities in synthesized batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
